4-Chloro-3-nitrophenyl thiocyanate

Vue d'ensemble

Description

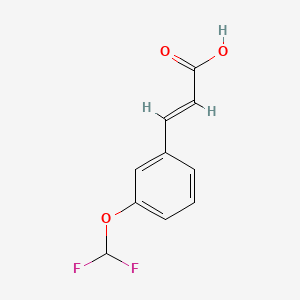

4-Chloro-3-nitrophenyl thiocyanate is a chemical compound with the molecular formula C7H3ClN2O2S . It is used in various scientific and industrial applications .

Synthesis Analysis

The synthesis of 4-Chloro-3-nitrophenyl thiocyanate and related compounds has been reported in the literature . The synthesis process typically involves the reaction of appropriate precursors under controlled conditions .Molecular Structure Analysis

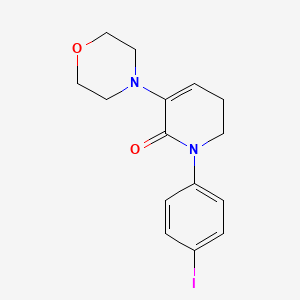

The molecular structure of 4-Chloro-3-nitrophenyl thiocyanate consists of a phenyl ring substituted with a chlorine atom, a nitro group, and a thiocyanate group . The exact geometric parameters can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3-nitrophenyl thiocyanate can be found in databases such as PubChem . These properties include its molecular weight, solubility, and stability .Applications De Recherche Scientifique

Antimicrobial and Cytotoxic Studies

- Summary of Application: 4-Chloro-3-nitrophenylthioureas, a derivative of 4-Chloro-3-nitrophenyl thiocyanate, were synthesized and tested for their antimicrobial and cytotoxic activities .

- Methods of Application: The compounds were synthesized and then tested against both standard and clinical strains .

- Results or Outcomes: The compounds exhibited high to moderate antistaphylococcal activity against both standard and clinical strains (MIC values 2–64 μg/mL). Among them, derivatives with electron-donating alkyl substituents at the phenyl ring were the most promising .

Anti-inflammatory and Antinociceptive Effects

- Summary of Application: This research reports the anti-inflammatory and antinociceptive effects of 4 nitrophenyl-porphyrins, which are related to 4-Chloro-3-nitrophenyl thiocyanate .

- Methods of Application: The in vivo anti-inflammatory assays were tested on the acute and chronic TPA (12-O-tetradecanoylphorbol 13-acetate) induced ear edema. The in vitro anti-inflammatory assay was carried out using J774A.1 murine macrophages stimulated with LPS .

- Results or Outcomes: All nitro-porphyrins significantly decreased inflammation in the acute model .

Antimicrobial Agents

- Summary of Application: A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . These compounds were evaluated for their antimicrobial activity .

- Methods of Application: The compounds were synthesized and then tested against E. coli, B. mycoides, and C. albicans .

- Results or Outcomes: Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

Antimicrobial and Antiproliferative Agents

- Summary of Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and studied for their pharmacological activities . These compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

- Methods of Application: The compounds were synthesized and then tested using turbidimetric method for antimicrobial activity and Sulforhodamine B (SRB) assay for anticancer activity .

- Results or Outcomes: Compounds d1, d2, and d3 have promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Antimicrobial Agents

- Summary of Application: A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . These compounds were evaluated for their antimicrobial activity .

- Methods of Application: The compounds were synthesized and then tested against E. coli, B. mycoides, and C. albicans .

- Results or Outcomes: Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

Antimicrobial and Antiproliferative Agents

- Summary of Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and studied for their pharmacological activities . These compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

- Methods of Application: The compounds were synthesized and then tested using turbidimetric method for antimicrobial activity and Sulforhodamine B (SRB) assay for anticancer activity .

- Results or Outcomes: Compounds d1, d2, and d3 have promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Safety And Hazards

Orientations Futures

The future research directions for 4-Chloro-3-nitrophenyl thiocyanate could involve further exploration of its biological activities and potential applications in medicine and industry . Additionally, more studies could be conducted to better understand its synthesis, chemical reactions, and mechanism of action .

Propriétés

IUPAC Name |

(4-chloro-3-nitrophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2S/c8-6-2-1-5(13-4-9)3-7(6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHGJYAFPDLXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC#N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-nitrophenyl thiocyanate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)

![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)

![4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322783.png)

![3-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322786.png)

![1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1322788.png)

![4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322789.png)

![4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride](/img/structure/B1322790.png)